1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a dichlorophenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with thioamide to form the thiazole ring. This intermediate is then coupled with piperidine-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using recrystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
3,4-Dichlorophenyl Amides: These compounds share the dichlorophenyl group and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties
Uniqueness: 1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide is unique due to its specific combination of structural features, which contribute to its distinct biological activities. The presence of both the thiazole and piperidine rings, along with the dichlorophenyl group, allows for a wide range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H16Cl2N4O2S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-[2-(3,4-dichloroanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16Cl2N4O2S/c17-11-2-1-10(7-12(11)18)20-16-21-13(8-25-16)15(24)22-5-3-9(4-6-22)14(19)23/h1-2,7-9H,3-6H2,(H2,19,23)(H,20,21) |
InChI Key |
RAPGCKBCGFGELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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